molecular formula C11H13NO3 B1608527 Ethyl 3-(4-aminophenyl)-3-oxopropanoate CAS No. 61252-00-4

Ethyl 3-(4-aminophenyl)-3-oxopropanoate

Cat. No. B1608527
CAS RN: 61252-00-4
M. Wt: 207.23 g/mol
InChI Key: WZNJZROGRIBUEH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-aminophenyl)-3-oxopropanoate is a chemical compound that is structurally similar to known opioids . It is an analytical reference standard intended for research and forensic applications . It contains a total of 29 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 primary amine (aromatic) .


Synthesis Analysis

The synthesis of Ethyl 3-(4-aminophenyl)-3-oxopropanoate or similar compounds often involves various intra- and intermolecular reactions . For instance, the synthesis of a related compound, Ethyl 4-ANPP (hydrochloride), involves the use of microwave irradiation, which provides the desired products in less time, with good yield and higher purity .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-aminophenyl)-3-oxopropanoate has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound . The complete assignments have been performed based on experimental data and potential energy distribution (PED) of the vibrational modes .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 3-(4-aminophenyl)-3-oxopropanoate or similar compounds are complex and can involve various steps . For example, the detected reduction products of a related compound, Disperse Red 1, were benzene-1,4-diamine and 2-((4-aminophenyl)(ethyl)amino)ethan-1-ol .

Scientific Research Applications

Bioanalytical Method Development

Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, a novel molecule with potent acetylcholinesterase inhibition property, was the subject of a study that developed a rapid and selective RP-HPLC bioanalytical method for its quantitative measurement. This method was validated following USFDA guidelines and applied to determine the molecule's stability in human plasma (Nemani, Shard, & Sengupta, 2018).

Enzymatic Reduction Studies

A study explored the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates to corresponding (S)-alcohols using the fungus Rhizopus arrhizus and other Rhizopus species. This reduction was particularly effective with Rhizopus arrhizus (wild type) and Rhizopus nivius NCIM 958 (Salvi & Chattopadhyay, 2006).

Antifungal and Antibacterial Compound Synthesis

Researchers synthesized 1-substituted-3-(4'-methylphenyl)-4-n-substituted p-sulphamylbenzeneazo) pyrazolin-5-ones, starting with ethyl 3-(4'-methylphenyl)-3-oxopropanoate, to test for antifungal and antibacterial properties. These compounds exhibited marginal activity in screenings for these properties (Ahluwalia, Dutta, & Sharma, 1986).

Synthesis of Substituted Ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates

A study demonstrated a synthesis approach for substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, involving ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate. This method was significant for its regioselective involvement of the ester group (Larionova et al., 2013).

Future Directions

The future directions for Ethyl 3-(4-aminophenyl)-3-oxopropanoate and related compounds are promising. Given the structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals . Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds, suggesting their potential as therapeutic agents in future clinical trials .

properties

IUPAC Name

ethyl 3-(4-aminophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNJZROGRIBUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210157
Record name Acetic acid, (p-aminobenzoyl)-, ethyl ester (6CI,7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-aminophenyl)-3-oxopropanoate

CAS RN

61252-00-4
Record name Ethyl 4-amino-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61252-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 4-amino-beta-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061252004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (p-aminobenzoyl)-, ethyl ester (6CI,7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a mixture comprising 224 g of reduced iron, 13.4 g of ammonium chloride, 1 liter of isopropyl alcohol and 0.2 liter of water was added 237 g of ethyl p-nitrobenzoylacetate in small portions at a temperature between 50° C. and 70° C. with caution against heat generation. The mixture was allowed to react at 70° C. for 1 hour, followed by filtration. To the filtrate was added 1 liter of water, and crystals precipitated upon cooling to 5° C. were separated by filtration to obtain 172 g of ethyl p-aminobenzoylacetate as yellow crystals having a melting point of 82° to 84° C.
[Compound]
Name
reduced iron
Quantity
224 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
237 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Wang, T Zhang, J Liang, F Meng, S Wang - Journal of Chemistry, 2014 - hindawi.com
A series of new substituted 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives bearing groups methoxy, tert-butyl, and atoms of halogens at the para-position of the A…
Number of citations: 1 www.hindawi.com
S Wang, J Yan, X Wang, Z Yang, F Lin… - European journal of …, 2010 - Elsevier
In the course of studies directed toward the discovery of novel non-sugar α-glucosidase inhibitors for the treatment of diabetes, a series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-…
Number of citations: 38 www.sciencedirect.com

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